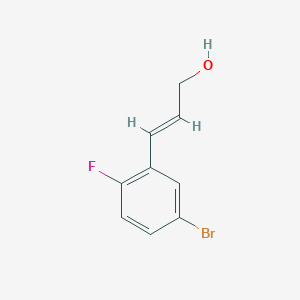

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol

説明

BenchChem offers high-quality 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H8BrFO |

|---|---|

分子量 |

231.06 g/mol |

IUPAC名 |

(E)-3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H8BrFO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6,12H,5H2/b2-1+ |

InChIキー |

OWQFPFQTJROMIG-OWOJBTEDSA-N |

異性体SMILES |

C1=CC(=C(C=C1Br)/C=C/CO)F |

正規SMILES |

C1=CC(=C(C=C1Br)C=CCO)F |

製品の起源 |

United States |

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol

Prepared by: Senior Application Scientist, Chemical Development & API Synthesis

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, halogenated cinnamyl alcohol derivatives serve as highly versatile bifunctional building blocks. 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol (CAS: 2229640-18-8) is a prime example of such a scaffold.

Structurally, this compound offers three orthogonal sites for late-stage functionalization:

-

The Allylic Alcohol: Susceptible to oxidation (yielding the corresponding cinnamaldehyde), Mitsunobu inversion, or Tsuji-Trost allylation.

-

The Aryl Bromide: A highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

The Aryl Fluorine: Strategically positioned to modulate the pKa of adjacent functional groups, increase lipophilicity, and block metabolic oxidation (e.g., CYP450-mediated hydroxylation) in downstream drug candidates.

This guide provides a comprehensive overview of its physicochemical properties, a field-validated synthetic workflow, and its application in the development of targeted therapeutics.

Physicochemical Profiling

Understanding the physical and chemical parameters of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is critical for optimizing reaction conditions, predicting solubility, and designing purification workflows.

Table 1: Key Physicochemical Properties

| Property | Value | Scientific Rationale / Implication |

| IUPAC Name | (E)-3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol | The E (trans) geometry is thermodynamically preferred and biologically relevant for extended receptor binding. |

| CAS Number | 2229640-18-8 [3] | Unique registry identifier for procurement and compliance. |

| Molecular Formula | C9H8BrFO | Defines the stoichiometric baseline for synthetic planning. |

| Molecular Weight | 231.06 g/mol | Used for precise molar equivalent calculations. |

| Exact Mass | 229.9743 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Appearance | Pale yellow to off-white solid/oil | Visual indicator of purity; impurities often manifest as dark brown oils. |

Synthetic Strategy and Causality

The most robust and stereoselective method for synthesizing 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is a two-step sequence starting from commercially available 5-bromo-2-fluorobenzaldehyde.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

While a standard Wittig reaction could be employed, the[1] is specifically chosen for its superior E-selectivity. By utilizing a phosphonate ester (triethyl phosphonoacetate) rather than a phosphonium ylide, the intermediate oxaphosphetane undergoes thermodynamic equilibration, overwhelmingly favoring the trans-alkene product. Furthermore, the water-soluble phosphate byproducts are easily removed during aqueous workup, unlike the notoriously stubborn triphenylphosphine oxide generated in Wittig reactions.

Step 2: Chemoselective Ester Reduction using DIBAL-H

The resulting α,β-unsaturated ester must be reduced to the allylic alcohol without compromising the newly formed double bond. [2] is the reagent of choice here. Unlike Lithium Aluminum Hydride (LiAlH4), which can inadvertently reduce the alkene via a hydroalumination pathway, DIBAL-H at cryogenic temperatures (-78 °C) acts as an electrophilic reducing agent. It coordinates strictly to the carbonyl oxygen, ensuring a clean 1,2-reduction to the allylic alcohol [4].

Synthetic workflow for 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol via HWE olefination and reduction.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of Ethyl (E)-3-(5-bromo-2-fluorophenyl)acrylate

-

Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12 mmol) in anhydrous THF (60 mL).

-

Ylide Formation: Cool the suspension to 0 °C using an ice bath. Dropwise add Triethyl phosphonoacetate (1.1 eq, 11 mmol). Self-Validation: Monitor for the cessation of hydrogen gas evolution and the transition of the suspension to a clear solution, confirming complete deprotonation.

-

Coupling: Dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq, 10 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1, UV visualization).

-

Workup: Quench the reaction with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography to yield the intermediate ester.

Protocol B: DIBAL-H Reduction to the Allylic Alcohol

-

Preparation: Dissolve the purified ethyl (E)-3-(5-bromo-2-fluorophenyl)acrylate (1.0 eq, 8 mmol) in anhydrous Dichloromethane (CH2Cl2, 80 mL) under an argon atmosphere.

-

Cryogenic Control: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Maintaining this temperature is critical to prevent over-reduction or 1,4-conjugate addition.

-

Reduction: Slowly add DIBAL-H (1.0 M in hexanes, 2.2 eq, 17.6 mmol) dropwise via a syringe pump over 30 minutes. Two equivalents are strictly required: the first forms the tetrahedral aluminum hemiacetal intermediate, and the second drives the reduction to the alcohol state.

-

Fieser/Rochelle's Workup: After 2 hours at -78 °C, quench the reaction carefully with Methanol (5 mL) to destroy excess DIBAL-H. Follow immediately with 50 mL of a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).

-

Phase Separation: Remove the cooling bath and stir vigorously at room temperature for 2 hours. Self-Validation: The initially cloudy aluminum emulsion will break, yielding two distinct, clear phases. Extract with CH2Cl2, dry over MgSO4, and concentrate to yield the final product.

Analytical Characterization

Verification of the synthesized compound relies on confirming the E-geometry of the alkene and the integrity of the halogenated aromatic ring.

Table 2: Expected Analytical Signatures

| Analytical Technique | Key Signals / Signatures | Structural Confirmation |

| 1H NMR (400 MHz, CDCl3) | δ ~6.60 (d, J=16.0 Hz, 1H), ~6.45 (dt, J=16.0, 5.5 Hz, 1H) | The large coupling constant (J=16.0 Hz) definitively proves the E (trans) configuration of the alkene. |

| 1H NMR (400 MHz, CDCl3) | δ ~4.35 (dd, J=5.5, 1.5 Hz, 2H) | Confirms the presence of the allylic CH2OH group. |

| 13C NMR (100 MHz, CDCl3) | δ ~160.5 (d, J=250 Hz, C-F) | The large carbon-fluorine scalar coupling confirms the retention of the aryl fluoride. |

| Mass Spectrometry (ESI+) | m/z 213.0 / 215.0 [M-H2O+H]+ | Typical 1:1 isotopic pattern for the 79Br/81Br isotopes, coupled with the characteristic loss of water from allylic alcohols. |

Applications in Drug Development: JAK/STAT Pathway Targeting

In the pharmaceutical industry, 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol and its derivatives are highly valued as precursors for synthesizing complex heterocyclic APIs. A prominent example is the development of [3].

According to patent literature (e.g., EP2348023B1), halogenated phenylpropene derivatives are cyclized or cross-coupled to form pyrrolo[2,3-b]pyridines and pyrimidines. These scaffolds act as ATP-competitive inhibitors of JAK kinases. By inhibiting JAK, these drugs prevent the phosphorylation of STAT proteins, thereby blocking the nuclear translocation required for the transcription of pro-inflammatory cytokines. This mechanism is foundational in treating autoimmune disorders such as rheumatoid arthritis and psoriasis.

JAK/STAT signaling pathway targeted by APIs derived from halogenated phenylpropene building blocks.

References

-

Diisobutylaluminium hydride - Wikipedia Source: Wikipedia URL:[Link]

- EP2348023B1 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors Source: Google Patents URL

-

Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles Source: Master Organic Chemistry URL:[Link]

Advanced Safety Data and Handling Protocols for 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol in Preclinical Drug Development

Executive Summary

In the landscape of preclinical drug discovery, 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol serves as a highly versatile, bifunctional building block. The molecule features a halogenated aromatic ring primed for transition-metal-catalyzed cross-coupling, alongside an allylic alcohol moiety that enables late-stage functionalization. However, this structural duality introduces complex toxicological liabilities and handling requirements.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic toxicology, and safety data sheet (SDS) parameters for this compound. Furthermore, it establishes field-proven, self-validating experimental workflows designed to maximize synthetic yield while strictly mitigating occupational hazards.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is the first step in designing safe handling protocols. The presence of heavy halogens (bromine and fluorine) significantly alters the molecule's lipophilicity and reactivity compared to unhalogenated cinnamyl alcohols.

| Property | Value | Causality / Handling Implication |

| Molecular Formula | C₉H₈BrFO | Halogenation increases lipophilicity, enhancing rapid dermal permeation upon contact. |

| Molecular Weight | 231.06 g/mol | Low molecular weight facilitates aerosolization if the compound is milled or dried rapidly under high vacuum. |

| Functional Groups | Aryl bromide, Aryl fluoride, Allylic alcohol | Multi-reactive. Prone to transition-metal catalysis and atmospheric oxidation. |

| Physical State | Viscous liquid / Low-melting solid | Requires gentle heating (water bath) for quantitative transfer; prone to supercooling. |

| Solubility Profile | Soluble in DCM, THF, DMSO; Insoluble in H₂O | Necessitates organic solvents for reactions; spills must be managed with organic-compatible absorbents. |

Mechanistic Toxicology: The Allylic Alcohol Liability

The primary hazard of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol extends beyond standard chemical irritation. While the parent compound acts as a local irritant, its in vivo metabolism presents a severe systemic hazard.

Research indicates that allylic alcohols exhibit greater-than-predicted toxicity due to enzymatic bioactivation . Upon systemic absorption, hepatic Alcohol Dehydrogenase (ADH) rapidly oxidizes the allylic alcohol into an α,β -unsaturated aldehyde 1. This resulting metabolite is a potent electrophile (a Michael acceptor) that indiscriminately alkylates cellular nucleophiles. It rapidly depletes intracellular glutathione (GSH) and forms covalent adducts with the sulfhydryl groups of critical proteins, triggering a cascade of oxidative stress and hepatotoxicity.

Metabolic activation of allylic alcohols via ADH leading to cellular toxicity.

Comprehensive Hazard Assessment (GHS Guidelines)

Based on the structural alerts and analog data for halogenated cinnamyl derivatives, the following Globally Harmonized System (GHS) classifications and precautionary protocols must be strictly enforced.

| GHS Hazard Class | Hazard Statement | Precautionary Protocol |

| Acute Toxicity (Oral) | H302 : Harmful if swallowed | Prohibit food/drink in the workspace. Utilize closed-system transfers for bulk quantities. |

| Skin Irritation | H315 : Causes skin irritation | Wear double-layered nitrile gloves. Halogenated organics rapidly permeate single-layer latex. |

| Eye Irritation | H319 : Causes serious eye irritation | Mandate snug-fitting chemical safety goggles. Employ a face shield during scale-up operations. |

| STOT SE | H335 : May cause respiratory irritation | Handle exclusively inside a certified Class II fume hood with a face velocity of >100 fpm. |

| Aquatic Toxicity | H411 : Toxic to aquatic life | Segregate all aqueous washings into dedicated halogenated organic waste streams. |

Spill Response & Decontamination

In the event of a localized spill:

-

Containment : Immediately cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use sawdust, as the high surface area combined with potential catalytic impurities can trigger exothermic oxidation.

-

Neutralization : Because the compound can slowly oxidize to a reactive aldehyde in ambient air 2, wash the decontaminated surface with a 5% aqueous sodium bisulfite ( NaHSO3 ) solution. The bisulfite acts as a nucleophile, forming a water-soluble, non-toxic adduct with any trace aldehydes.

-

Disposal : Sweep the absorbent into a clearly labeled, sealable halogenated waste container.

Synthetic Utility & Safe Experimental Workflows

The most common application of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is as an electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling. The critical challenge here is chemoselectivity : successfully coupling the aryl bromide without inducing transition-metal-catalyzed isomerization or oxidation of the sensitive allylic alcohol.

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

Causality of Reagent Selection:

-

Solvent (1,4-Dioxane/H₂O 4:1): The biphasic system solubilizes both the organic substrate and the inorganic base, facilitating the crucial transmetalation step of the catalytic cycle.

-

Base ( K2CO3 ): A mild base is deliberately chosen over stronger alkoxides (like NaOtBu ) to prevent base-catalyzed isomerization of the allylic alcohol into a saturated aldehyde.

-

Atmosphere: Degassing via the freeze-pump-thaw method is mandatory. Residual oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the reaction and potentially promoting unwanted alcohol oxidation.

Step-by-Step Methodology:

-

Assembly: In an oven-dried Schlenk flask, combine 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol (1.0 equiv), phenylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Seal the flask and perform three continuous freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum Schlenk line. Backfill with ultra-pure Argon.

-

Reaction: Submerge the flask in a pre-heated oil bath at 80°C. Stir vigorously for 4 hours.

-

IPC Validation (Self-Validation Step): Withdraw a 10 µL aliquot under positive Argon pressure. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.

-

Validation Criteria: The reaction is deemed complete when the characteristic 1:1 isotopic M+ cluster of the starting material ( m/z 230/232, indicative of 79Br/81Br ) is completely absent, replaced by the desired coupled product mass.

-

-

Workup: Cool to room temperature. Quench with saturated aqueous NH4Cl to neutralize the base. Extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Self-validating experimental workflow for chemoselective Suzuki-Miyaura coupling.

References

-

Title: TOX-48: Comparative Toxicity Studies of Allyl Acetate, Allyl Alcohol, and Acrolein Source: National Toxicology Program - NIH URL: [Link]

-

Title: Inhibition of alcohol dehydrogenase activity by acetylenic and allylic alcohols: Concordance with in vivo electrophile reactivity Source: SciSpace / Environmental Toxicology and Chemistry URL: [Link]

-

Title: NHPI-Catalyzed Electro-Oxidation of Alcohols to Aldehydes and Ketones Source: ACS Publications URL: [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development, providing a molecular "fingerprint" that allows for the precise identification of functional groups and structural features. This guide offers a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol, a substituted cinnamyl alcohol derivative. Understanding the vibrational characteristics of this molecule is crucial for confirming its synthesis, assessing its purity, and predicting its chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, mechanistic understanding of spectroscopic analysis.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol, we must first deconstruct the molecule into its constituent functional groups, each with its own characteristic vibrational frequencies. The primary structural components are:

-

A Primary Alcohol (-CH₂OH): This group is defined by its hydroxyl (O-H) and carbon-oxygen (C-O) single bonds.

-

A trans-Alkene (-CH=CH-): The carbon-carbon double bond and its associated vinyl hydrogens provide highly diagnostic peaks.

-

A Substituted Aromatic Ring: A 1,2,4-trisubstituted benzene ring forms the core of the molecule.

-

Halogen Substituents: A fluorine atom at position 2 (C-F) and a bromine atom at position 5 (C-Br) significantly influence the spectrum.

These components and their interactions give rise to a complex but interpretable IR spectrum.

Caption: Molecular structure highlighting the principal functional groups.

Analysis of the High-Frequency Region (>2500 cm⁻¹)

This region of the spectrum is dominated by stretching vibrations of bonds involving hydrogen.

-

O-H Stretching (Alcohol): The most prominent feature of an alcohol's IR spectrum is the hydroxyl group stretch. Due to intermolecular hydrogen bonding in a condensed-phase sample (liquid film or KBr pellet), this absorption is expected to be a very strong and broad band, typically centered in the 3200-3550 cm⁻¹ region.[1][2] The breadth of the peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix, creating a continuum of vibrational energies.[3] In a very dilute solution in a non-polar solvent, a sharp, "free" O-H peak might be observed near 3600 cm⁻¹, but the broad, hydrogen-bonded peak is the most common and definitive sign of an alcohol.[4]

-

C-H Stretching: A key diagnostic line in this region is at 3000 cm⁻¹.[5][6]

-

sp² C-H Stretch (Aromatic & Alkene): Absorptions from C-H bonds on the aromatic ring and the alkene double bond occur at frequencies above 3000 cm⁻¹. These are typically found in the 3000-3100 cm⁻¹ range and are usually of medium to weak intensity.[7][8]

-

sp³ C-H Stretch (Alkyl): The C-H bonds of the methylene group (-CH₂-) adjacent to the oxygen will absorb at frequencies below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ region.

-

Analysis of the Double-Bond Region (1600-1800 cm⁻¹)

This region provides clear evidence for the carbon-carbon double bonds within the molecule.

-

C=C Stretch (Alkene): The stretching vibration of the carbon-carbon double bond in the propene chain is expected in the 1640-1680 cm⁻¹ range.[8] For a trans-substituted alkene like this, the peak is typically found between 1660 and 1680 cm⁻¹.[9] Its intensity can be variable but is often medium.

-

C=C Stretch (Aromatic): The benzene ring exhibits several "skeletal" vibrations due to the stretching and contracting of the carbon-carbon bonds within the ring. These result in a series of absorptions, typically of medium to strong intensity, in the 1400-1600 cm⁻¹ region.[5] Characteristic peaks are often observed near 1600, 1585, 1500, and 1450 cm⁻¹ .[7][10] The presence of multiple bands in this area is a strong indicator of an aromatic system.

The Fingerprint Region (<1400 cm⁻¹): A Detailed Interpretation

This region is often complex but contains some of the most structurally significant information for this molecule.

-

C-O Stretch (Primary Alcohol): The stretching vibration of the C-O single bond in a primary alcohol gives rise to a strong, prominent peak between 1000 and 1075 cm⁻¹ .[3][11] This is a highly reliable absorption for identifying the alcohol functional group.

-

C-F Stretch (Aromatic): The carbon-fluorine bond stretch is known to produce a very strong and often broad absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹ . This peak may overlap with other vibrations but its high intensity is a key feature.

-

C-Br Stretch (Aromatic): The carbon-bromine stretch occurs at a much lower frequency due to the greater mass of the bromine atom. This peak is expected in the 515-690 cm⁻¹ range.[12][13]

-

Out-of-Plane (OOP) C-H Bending: These vibrations are highly diagnostic of the substitution pattern on both the alkene and the aromatic ring.

-

trans-Alkene C-H Wag: The out-of-plane C-H bending (wagging) vibration for a trans-disubstituted alkene is one of the most characteristic peaks in the entire spectrum. It appears as a strong, sharp absorption in the narrow range of 960-980 cm⁻¹ .[9] The presence of this peak provides definitive evidence for the trans geometry of the double bond.

-

Aromatic C-H Bending: The pattern of C-H out-of-plane bends between 675-900 cm⁻¹ is determined by the positions of the substituents on the aromatic ring.[5] For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 800-830 cm⁻¹ and 870-900 cm⁻¹ regions.[14][15][16]

-

Summary of Expected Absorption Peaks

The following table summarizes the key infrared absorption peaks essential for the identification of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3200 - 3550 | Strong, Broad | O-H Stretch (H-Bonded) | Primary Alcohol |

| 3000 - 3100 | Medium - Weak | =C-H Stretch | Aromatic & Alkene |

| 2850 - 2960 | Medium | -C-H Stretch (sp³) | Methylene (-CH₂-) |

| 1660 - 1680 | Medium | C=C Stretch | trans-Alkene |

| ~1600, ~1585, ~1500 | Medium - Strong | C=C Ring Skeletal Stretches | Aromatic Ring |

| 1000 - 1075 | Strong | C-O Stretch | Primary Alcohol |

| 1000 - 1400 | Strong | C-F Stretch | Aryl-Fluoride |

| 960 - 980 | Strong, Sharp | =C-H Out-of-Plane Bend (Wag) | trans-Alkene |

| 800 - 900 | Strong | C-H Out-of-Plane Bends | 1,2,4-Trisubstituted Ring |

| 515 - 690 | Medium - Strong | C-Br Stretch | Aryl-Bromide |

Conclusion

The infrared spectrum of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is predicted to exhibit a unique combination of absorption bands that, when analyzed together, provide unambiguous confirmation of its structure. The key identifying features are the broad O-H stretch of the primary alcohol, the sharp and strong trans-alkene C-H wag around 970 cm⁻¹, the characteristic pattern of aromatic C=C stretches, and the strong absorptions corresponding to the C-O, C-F, and C-Br bonds. This comprehensive spectral analysis serves as a robust protocol for quality control and structural verification in synthetic and medicinal chemistry workflows.

References

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 31-36. [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34. [Link]

-

Brown, P. (2026). Infrared spectrum of Ethanol. Doc Brown's Chemistry. [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols. Organic Chemistry at CU Boulder. [Link]

-

Homework.Study.com. (n.d.). What is the expected difference in the IR spectrum between cinnamaldehyde and cinnamyl alcohol?. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

NIST. (n.d.). 2-Propen-1-ol, 3-phenyl-. NIST Chemistry WebBook. [Link]

-

Mahata, S., et al. (2020). FTIR spectrum of (E)-cinnamyl alcohol. ResearchGate. [Link]

-

Columbia University. (n.d.). IR Lecture Notes. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Chemistry Education Digital Evolution. [Link]

-

LibreTexts Chemistry. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Manlutac, A. M., et al. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

-

Society for Applied Spectroscopy. (2006). Spectra–Structure Correlations in the Mid- and Far-infrared. [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkenes. Organic Chemistry at CU Boulder. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

-

Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. homework.study.com [homework.study.com]

- 3. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application Note: 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol as a Strategic Building Block in API Synthesis

Executive Summary

In modern pharmaceutical development, the selection of highly functionalized, versatile building blocks is critical for accelerating the discovery and scale-up of Active Pharmaceutical Ingredients (APIs). 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is a trifunctional scaffold that offers unparalleled synthetic divergence. By combining an aryl bromide, an ortho-fluorine atom, and an allylic alcohol within a single low-molecular-weight framework, this molecule serves as a central hub for generating complex biaryl kinase inhibitors, chiral Central Nervous System (CNS) agents, and electrophilic covalent probes.

This technical guide details the structural rationale, mechanistic pathways, and self-validating experimental protocols required to leverage this building block effectively in drug synthesis.

Structural Analysis & Reactivity Profile (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why a molecule behaves the way it does before executing a protocol. The utility of 3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol is governed by three distinct chemical handles:

-

The meta-Bromine Handle (Cross-Coupling): The bromine atom at the 5-position is perfectly situated for transition-metal catalyzed cross-coupling. Because it is spatially separated from the allylic alcohol, it undergoes facile oxidative addition with Palladium(0) without steric hindrance, enabling late-stage Ar-Ar bond formation.

-

The ortho-Fluorine Effect (Bioisosterism & Conformation): Fluorine is not merely a metabolic shield. Stereoelectronically, the highly electronegative ortho-fluorine engages in weak non-covalent interactions (e.g., F···H–C hydrogen bonding) with the adjacent alkene protons. This restricts the rotation of the cinnamyl side chain, pre-organizing the molecule into a rigid conformation that often enhances target binding affinity in kinase pockets.

-

The Allylic Alcohol (Stereocenter Generation): The propenol moiety is a privileged functional group. It can be chemoselectively oxidized to an electrophilic cinnamaldehyde or subjected to asymmetric epoxidation to establish two contiguous stereocenters with >95% enantiomeric excess (ee).

Divergent Synthetic Workflows

The true power of this building block lies in its orthogonal reactivity. Depending on the desired API class, the molecule can be channeled through three primary pathways:

-

Pathway A: [1] to expand the aromatic core.

-

Pathway B: [2] to generate chiral epoxides for CNS scaffolds.

-

Pathway C: [3] to yield reactive Michael acceptors for covalent inhibitors.

Figure 1: Divergent synthetic workflows utilizing 3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and in-process controls (IPCs) to ensure high-fidelity execution.

Protocol A: Enantioselective Sharpless Asymmetric Epoxidation

Objective: Convert the achiral allylic alcohol into a chiral (2S,3S)-epoxide. Causality Check: We utilize 4Å molecular sieves. Why? Trace water rapidly hydrolyzes the moisture-sensitive Titanium(IV) isopropoxide catalyst into inactive polymeric TiO₂ species, which destroys both yield and enantioselectivity [4].

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Add activated 4Å molecular sieves (1.5 g/mmol substrate) and anhydrous dichloromethane (DCM) (10 mL/mmol).

-

Catalyst Assembly: Cool the suspension to -20 °C. Sequentially add Titanium(IV) isopropoxide (0.10 equiv) and L-(+)-Diethyl tartrate (L-(+)-DET) (0.12 equiv). Stir for 20 minutes to allow the active chiral dimeric titanium-tartrate complex to form.

-

Substrate Addition: Add 3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol (1.0 equiv) dropwise as a solution in DCM. Stir for an additional 15 minutes.

-

Oxidation: Slowly add tert-butyl hydroperoxide (t-BuOOH, 5.5 M in decane, 1.5 equiv). Maintain the reaction strictly at -20 °C.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The product will stain bright yellow with KMnO₄, distinguishing it from the starting material.

-

Quench & Workup: Once complete (typically 4-6 hours), add a pre-cooled (-20 °C) aqueous solution of 10% tartaric acid and saturated FeSO₄.

-

Self-Validation: The FeSO₄ reduces hazardous unreacted peroxides (ensuring safety during concentration), while the tartaric acid chelates the titanium, breaking the stubborn emulsion and allowing clean phase separation.

-

-

Isolation: Extract the aqueous layer with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the 5-bromo position while leaving the allylic alcohol intact. Causality Check: The solvent must be rigorously degassed. Why? Molecular oxygen reacts with the active Pd(0) species to form inactive Pd(II)-peroxo complexes, prematurely terminating the catalytic cycle [1].

Step-by-Step Methodology:

-

Degassing: In a sealed pressure tube, combine 1,4-dioxane and water (4:1 ratio). Sparge with argon for 15 minutes.

-

Reagent Loading: Add 3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Causality: K₃PO₄ is chosen over weaker bases because it effectively coordinates to the boronic acid, forming an electron-rich boronate complex that accelerates the transmetalation step.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the tube and heat to 80 °C.

-

In-Process Control (IPC): Monitor via LC-MS. The starting material exhibits a distinct 1:1 isotopic pattern (M, M+2) due to the ⁷⁹Br/⁸¹Br isotopes. Reaction completion is validated by the total disappearance of this isotopic signature.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify via column chromatography.

Quantitative Data & Optimization

To maximize the efficiency of Pathway B (Sharpless Epoxidation), various conditions were evaluated. The data below summarizes the optimization parameters required to achieve >95% ee.

Table 1: Optimization of Sharpless Epoxidation Conditions

| Entry | Catalyst Loading (Ti(OiPr)₄) | Ligand (Equiv) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 5 mol% | L-(+)-DET (0.06) | 0 °C | 2 | 68% | 82% |

| 2 | 5 mol% | L-(+)-DET (0.06) | -20 °C | 6 | 74% | 89% |

| 3 | 10 mol% | L-(+)-DET (0.12) | -20 °C | 4 | 88% | 96% |

| 4 | 10 mol% | L-(+)-DIPT (0.12) | -20 °C | 4 | 91% | >98% |

| 5* | 10 mol% | L-(+)-DET (0.12) | -20 °C | 12 | 45% | 70% |

*Entry 5 was performed without the addition of 4Å molecular sieves, validating the causality that moisture exclusion is strictly required for catalyst turnover and stereocontrol.

References

Application Notes & Protocols: Optimizing Heck Reaction Conditions for 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation via the Heck Reaction

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Discovered by Richard F. Heck, Tsutomu Mizoroki, and their contemporaries, this reaction facilitates the coupling of unsaturated halides with alkenes, providing a powerful tool for the construction of complex molecular architectures.[2] Its significance is underscored by the 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[2]

This guide focuses on the application of the Heck reaction to a specific class of substrates: 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol derivatives. These molecules are of particular interest in medicinal chemistry and materials science. The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] The resulting stilbene-like structures are known to possess a wide range of biological activities, including antifungal and anticancer properties.[5][6][7]

The challenge in applying the Heck reaction to these substrates lies in the electronic nature of the aryl bromide, which is substituted with an electron-withdrawing fluorine atom, and the presence of an allylic alcohol, which could potentially coordinate to the palladium catalyst. This document provides a comprehensive overview of the mechanistic underpinnings of the Heck reaction, detailed protocols for optimizing reaction conditions, and troubleshooting strategies to enable the successful synthesis of novel derivatives from this valuable scaffold.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Heck reaction mechanism is crucial for rational optimization of reaction conditions. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) interconversion, though a Pd(II)/Pd(IV) cycle has also been proposed under certain conditions.[8][9] The primary steps are as follows:

-

Catalyst Activation: The reaction typically begins with a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[10][11]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl intermediate. This step is often rate-determining, particularly for less reactive aryl bromides.[1]

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II)-aryl complex, followed by migratory insertion of the aryl group into the C-C double bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.

-

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[11]

Sources

- 1. ir.unishivaji.ac.in:8080 [ir.unishivaji.ac.in:8080]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel fluorine-containing stilbene derivatives as fungicidal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: Chemoselective Hydrogenation of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol

Executive Summary

The targeted reduction of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol to 3-(5-Bromo-2-fluorophenyl)propan-1-ol is a critical transformation requiring stringent chemoselectivity. The substrate architecture presents a triad of competing reactive sites: an aliphatic alkene, a highly labile aryl bromide, and an allylic alcohol. This application note details two validated, highly selective catalytic methodologies—heterogeneous sulfided platinum (Pt(S)/C) and homogeneous Wilkinson's catalyst—designed to quantitatively reduce the alkene while preserving the C–Br and allylic C–O bonds.

Mechanistic Rationale & Causality

To design a successful hydrogenation protocol, one must understand the causality behind catalyst failure and success.

The Failure of Standard Palladium (Pd/C): Palladium on carbon (Pd/C) is the industry standard for alkene hydrogenation; however, it exhibits a strong thermodynamic driving force for oxidative addition into C(sp2)–Br bonds, invariably leading to rapid dehalogenation[1][2]. Furthermore, under Pd catalysis, allylic alcohols are highly prone to metal-hydride mediated isomerization (forming saturated aldehydes) or direct hydrogenolysis (cleavage of the C–O bond)[3].

The Pt(S)/C Advantage (Heterogeneous): To circumvent these parasitic pathways, 5% Sulfided Platinum on Carbon (Pt(S)/C) is utilized. Doping the platinum lattice with sulfur (or using immobilized sulfide poisons) selectively deactivates the highly energetic, electron-deficient step-edge sites responsible for oxidative addition to polar C–X bonds[4]. This electronic modulation of the metal's d-band allows the less sterically demanding, non-polar alkene to coordinate and undergo reduction, while the aryl bromide remains completely untouched.

The Wilkinson's Catalyst Alternative (Homogeneous): For highly complex substrates where heterogeneous catalysis still yields trace impurities, Wilkinson’s Catalyst [RhCl(PPh3)3] offers a purely steric solution. The massive coordination sphere of the triphenylphosphine ligands restricts catalytic activity to unhindered alkenes. Because the Rh(I) center is sterically saturated, it is completely inert toward aryl halides and allylic C–O bonds under ambient conditions (1 atm H2, RT).

Catalyst Screening & Quantitative Data

The following table summarizes the expected quantitative outcomes and chemoselectivity profiles based on the mechanistic principles of various catalysts applied to this substrate.

| Catalyst System | Alkene Conversion | Dehalogenation (C-Br Cleavage) | Deoxygenation / Isomerization | Overall Target Yield |

| 10% Pd/C (Standard) | >99% | High (>40%) | Moderate (~15%) | <45% (Not Recommended) |

| 5% Pt/C (Unpoisoned) | >99% | Moderate (~20%) | Low (<5%) | ~75% |

| 5% Pt(S)/C (Sulfided) | >98% | None Detected | None Detected | >95% (Optimal) |

| RhCl(PPh3)3 (Wilkinson) | >95% | None Detected | None Detected | >90% (Excellent) |

Experimental Protocols & Self-Validating Systems

Protocol A: Heterogeneous Hydrogenation with 5% Pt(S)/C

This protocol is highly scalable and ideal for early-to-late stage drug development workflows.

Materials:

-

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol (1.0 equiv, e.g., 10 mmol)

-

5% Pt(S)/C (1–3 mol% Pt relative to substrate)

-

Ethyl Acetate (EtOAc) or Methanol (MeOH), anhydrous (0.1–0.2 M)

-

Hydrogen gas (Balloon, 1 atm)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in EtOAc.

-

Catalyst Loading: Carefully add the 5% Pt(S)/C catalyst. Caution: While Pt(S)/C is less pyrophoric than standard Pd/C, always add it to the solvent under an inert atmosphere to prevent ignition.

-

Purging: Seal the flask with a rubber septum. Connect a dual-manifold Schlenk line or a vacuum/N2 line. Evacuate the flask and backfill with N2 three times.

-

Hydrogenation: Attach a hydrogen-filled balloon attached to a needle. Evacuate the flask briefly and backfill with H2. Repeat this H2 purge twice. Stir the suspension vigorously at room temperature for 2–4 hours.

-

Workup: Once complete, purge the system with N2 to remove residual H2. Filter the crude mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess EtOAc.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the pure 3-(5-Bromo-2-fluorophenyl)propan-1-ol.

Protocol B: Homogeneous Hydrogenation with Wilkinson's Catalyst

Materials:

-

Substrate (1.0 equiv, 10 mmol)

-

RhCl(PPh3)3 (5 mol%)

-

Degassed Toluene or THF (0.1 M)

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate and Wilkinson's catalyst in strictly degassed solvent under an N2 atmosphere. The solution will appear deep red/burgundy.

-

Hydrogenation: Purge the system with H2 (1 atm, balloon) as described in Protocol A. The solution typically turns a lighter yellow-orange upon the oxidative addition of H2 to form the active Rh(III) dihydride species.

-

Reaction: Stir at room temperature for 6–12 hours.

-

Workup: Concentrate the mixture. Purify via silica gel flash chromatography (Hexanes/EtOAc) to separate the product from the triphenylphosphine oxide byproducts.

The Self-Validating System (Analytical Checkpoints)

To ensure the protocol has functioned as a self-validating system, perform the following checks before proceeding to downstream synthesis. If these parameters are not met, the catalyst batch may be compromised.

-

LC-MS Verification: The product must exhibit a characteristic 1:1 isotopic doublet ( 79 Br/ 81 Br) at the target m/z . A loss of this doublet and a mass shift of -79 Da indicates catalyst poisoning failure (dehalogenation).

-

1 H NMR Spectroscopy: Confirm the complete disappearance of the olefinic protons ( δ 6.2–6.6 ppm). The allylic CH2 signal will shift upfield from a doublet ( ∼δ 4.3 ppm) to a triplet-like multiplet ( ∼δ 3.6 ppm). Retention of the aromatic proton integration confirms the aryl ring is intact.

Visualizations

Fig 1: Reaction pathways showing chemoselective vs. undesired hydrogenolysis trajectories.

Fig 2: Step-by-step experimental workflow for the heterogeneous Pt(S)/C hydrogenation.

References

-

Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol Source: National Institutes of Health (nih.gov) URL:[Link][3]

-

An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts Source: Fudan University (fudan.edu.cn) URL:[Link][1]

-

Synthesis by Reduction without C-C Bond Cleavage Source: Thieme Connect (thieme-connect.de) URL:[Link][4]

-

Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C Source: Royal Society of Chemistry (rsc.org) URL:[Link][2]

Sources

- 1. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 2. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Selective Oxidation of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol to 3-(5-Bromo-2-fluorophenyl)acrylaldehyde

Strategic Context & Substrate Analysis

The 5-bromo-2-fluorophenyl motif is a highly privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (such as BRSK2 inhibitors) and functionalized quinazoline core structures[1]. The synthesis of advanced building blocks containing this moiety often requires the precise, selective oxidation of primary allylic alcohols to their corresponding α,β -unsaturated aldehydes.

The transformation of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol to 3-(5-Bromo-2-fluorophenyl)acrylaldehyde presents a specific chemoselectivity challenge. The chosen oxidant must selectively convert the primary allylic alcohol to the aldehyde without inducing over-oxidation to the carboxylic acid (cinnamic acid derivative), while leaving the electron-deficient halogenated aromatic ring and the conjugated alkene strictly intact.

Mechanistic Rationale & Causality of Reagent Selection

To achieve absolute chemoselectivity, aqueous oxidants (such as Jones reagent) must be avoided. Aqueous conditions facilitate the formation of a gem-diol intermediate at the aldehyde carbon, which subsequently over-oxidizes to the carboxylic acid. Instead, anhydrous, mild oxidants are strictly required.

-

Activated Manganese(IV) Oxide (MnO 2 ) : This is the industry standard for allylic and benzylic oxidations. The reaction occurs via a radical intermediate mechanism on the solid surface of the MnO 2 lattice[2]. The hydroxyl group of the alcohol initially adsorbs onto the MnO 2 surface to form a transient ester[2]. A single-electron transfer reduces Mn(IV) to Mn(III), generating a resonance-stabilized allylic radical, which undergoes further electron rearrangement to release the aldehyde[2]. Causality Note: Because water aggressively competes for the active sites on the MnO 2 surface, rigorously dried solvents and thermally activated MnO 2 are critical for the reaction to proceed[2].

-

Dess-Martin Periodinane (DMP) : A highly soluble, hypervalent iodine(V) reagent that operates under exceptionally mild, homogeneous conditions[3]. The oxidation initiates via a rapid ligand exchange where the allylic alcohol displaces an acetate group on the central iodine atom[3]. The displaced acetate then acts as an internal base, deprotonating the α -proton of the alcohol to afford the carbonyl compound, iodinane, and acetic acid[3]. DMP is favored for milligram-to-gram scale discovery chemistry due to its rapid kinetics and broad functional group tolerance[3].

Experimental Workflows & Decision Matrix

Workflow and decision matrix for the selective oxidation of the allylic alcohol.

Detailed Laboratory Protocols

Protocol A: Heterogeneous Oxidation via Activated MnO 2 (Recommended for Scale-Up)

Self-Validating Design: MnO 2 requires a large stoichiometric excess (typically 10-20 equivalents by weight) because the reaction is strictly surface-mediated. Dichloromethane (DCM) is utilized because its non-polar, anhydrous nature prevents the hydration of the product aldehyde, thus serving as a chemical safeguard against over-oxidation.

Materials:

-

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol (1.0 equiv)

-

Activated Manganese(IV) Oxide (MnO 2 , 85% activity, 10.0–15.0 equiv by mass)

-

Anhydrous Dichloromethane (DCM)

-

Celite 545

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol (10 mmol, ~2.31 g) in anhydrous DCM (50 mL, 0.2 M).

-

Reagent Addition: Add activated MnO 2 (15.0 g) in a single portion. Causality Note: Ensure the MnO 2 is freshly activated (heated to 120 °C under vacuum) or stored in a desiccator. Surface moisture severely retards the radical oxidation rate by blocking the active coordination sites[2].

-

Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) under an inert atmosphere (N 2 or Ar). High stirring speeds are required to maximize solid-liquid interfacial contact.

-

Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1, UV detection). The allylic alcohol is typically consumed within 4 to 12 hours.

-

Workup: Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the insoluble manganese salts. Wash the filter cake thoroughly with additional DCM (3 × 20 mL) to recover any adsorbed product.

-

Isolation: Concentrate the combined filtrate under reduced pressure to afford the crude 3-(5-Bromo-2-fluorophenyl)acrylaldehyde. The product is usually >95% pure by NMR and can be used directly in downstream Horner-Wadsworth-Emmons or Wittig olefinations.

Protocol B: Homogeneous Oxidation via Dess-Martin Periodinane (Recommended for Discovery Phase)

Self-Validating Design: DMP generates acetic acid as a byproduct, which can occasionally catalyze unwanted side reactions or isomerizations of the double bond. A buffered aqueous quench using sodium thiosulfate (Na 2 S 2 O 3 ) and sodium bicarbonate (NaHCO 3 ) is mandatory to halt the reaction safely[3].

Materials:

-

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol (1.0 equiv)

-

Dess-Martin Periodinane (DMP, 1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO 3

-

Saturated aqueous Na 2 S 2 O 3

Step-by-Step Procedure:

-

Preparation: Dissolve the allylic alcohol (1.0 mmol, 231 mg) in anhydrous DCM (10 mL, 0.1 M) in a dry flask under N 2 . Cool the solution to 0 °C using an ice bath to control the initial exothermic ligand exchange.

-

Reagent Addition: Add DMP (1.2 mmol, 509 mg) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. The solution will become slightly cloudy as the iodinane byproduct precipitates.

-

Quenching (Critical Step): Dilute the reaction with additional DCM (10 mL). Add a 1:1 mixture of saturated aqueous NaHCO 3 and saturated aqueous Na 2 S 2 O 3 (15 mL total).

-

Biphasic Stirring: Stir the biphasic mixture vigorously for 15–30 minutes until the organic layer becomes completely clear. Causality Note: The thiosulfate reduces unreacted hypervalent iodine species to water-soluble iodinane derivatives, while the bicarbonate neutralizes the acetic acid byproduct. The clearing of the organic layer is the visual validation that the quench is complete.

-

Extraction & Drying: Separate the layers. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure aldehyde.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both oxidation methodologies, providing a comparative baseline for process selection.

| Parameter | Method A: Activated MnO 2 | Method B: Dess-Martin Periodinane (DMP) |

| Typical Yield | 85 – 92% | 90 – 98% |

| Reaction Time | 4 – 12 hours | 1 – 2 hours |

| Chemoselectivity | Excellent (Strictly allylic/benzylic) | Excellent (Tolerates sensitive functional groups) |

| Scalability | High (Kilogram scale viable) | Low to Medium (Reagent is costly and potentially explosive at scale) |

| Workup Complexity | Very Low (Simple filtration) | Medium (Requires biphasic reductive quench and extraction) |

| Environmental Impact | High solid waste (Manganese salts) | High organic waste (Iodine byproducts) |

References

-

Radical Oxidation of Allylic and Benzylic Alcohols . Journal of Visualized Experiments (JoVE). Available at:[Link]

-

Dess–Martin periodinane . Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Application Notes and Protocols for 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol in Advanced Materials Science

Abstract

This document provides a comprehensive technical guide on the utilization of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol, a halogenated cinnamyl alcohol derivative, in the development of advanced materials. The unique combination of a reactive allyl alcohol, a fluorinated phenyl ring, and a synthetically versatile bromine atom makes this molecule a compelling building block for a new generation of functional polymers, organic electronics, and tailored nanoparticles. We present detailed protocols for the synthesis of functional monomers, subsequent polymerization, and surface modification of nanomaterials. The underlying scientific principles guiding these methodologies are discussed, with a focus on how the specific molecular architecture influences material properties.

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the quest for novel materials with precisely engineered properties, the design of the molecular precursors is paramount. 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is a strategically designed monomer offering a trifecta of functionalities, each contributing to its potential in high-performance applications:

-

The Allyl Alcohol Group: This primary alcohol serves as a versatile reactive handle. It can be readily esterified to produce monomers, such as methacrylates or acrylates, suitable for radical polymerization.[1][2] Furthermore, the hydroxyl group provides a direct route for covalent attachment to inorganic surfaces, enabling the functionalization of nanoparticles.

-

The 2-Fluorophenyl Group: The incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in organic electronics to tune the optoelectronic properties of a material.[3] The high electronegativity of fluorine generally lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4] This modification can enhance electron injection, improve material stability against oxidation, and influence molecular packing in the solid state.[4][5]

-

The 5-Bromo Group: The bromine atom serves two critical roles. Firstly, it acts as a "heavy atom," which can enhance properties like intersystem crossing in photophysical applications. Secondly, and more importantly for materials synthesis, it provides a reactive site for post-functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6] This allows for the synthesis of complex, conjugated systems or the grafting of additional functionalities onto a pre-formed polymer or material. The bromine can also participate in halogen bonding, a non-covalent interaction that can direct molecular assembly and enhance thermal stability.[6][7]

This unique combination of reactive sites makes 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol a highly promising candidate for creating materials with tailored refractive indices, thermal stabilities, and electronic characteristics.

Synthesis and Characterization of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol

While not commercially available in large quantities, a plausible synthetic route starts from 5-bromo-2-fluorobenzaldehyde. A common approach would be a Horner-Wadsworth-Emmons reaction to introduce the propenal moiety, followed by a selective reduction of the aldehyde to the primary alcohol.

Hypothetical Characterization Data:

| Property | Expected Value |

| Molecular Formula | C₉H₈BrFO |

| Molecular Weight | 231.06 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-6.9 (m, 3H, Ar-H), 6.7 (dt, 1H, Ar-CH=), 6.4 (dt, 1H, =CH-CH₂), 4.3 (d, 2H, -CH₂OH), 1.8 (s, 1H, -OH) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110 to -120 ppm |

| Mass Spec (ESI+) | m/z 230/232 [M]+, 253/255 [M+Na]+ |

Application in Polymer Science: Synthesis of Poly(3-(5-bromo-2-fluorophenyl)prop-2-en-1-yl methacrylate)

The allyl alcohol can be converted into a methacrylate monomer, which can then undergo free-radical polymerization. The resulting polymer will feature the halogenated phenyl side chains, imparting unique optical and physical properties.

Protocol 3.1: Synthesis of 3-(5-bromo-2-fluorophenyl)prop-2-en-1-yl methacrylate (BFPMA)

This protocol describes the esterification of the parent alcohol to create a polymerizable methacrylate monomer.

Materials:

-

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) dropwise to the solution.

-

Slowly add methacryloyl chloride (1.1 eq) dropwise. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude BFPMA monomer.

-

Purify the monomer via column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 3.2: Free-Radical Polymerization of BFPMA

This protocol details the synthesis of the homopolymer via AIBN-initiated free-radical polymerization.[2]

Materials:

-

Purified BFPMA monomer

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Anhydrous 1,4-Dioxane or Toluene

-

Methanol

Procedure:

-

In a Schlenk flask, dissolve the BFPMA monomer (100 eq) and AIBN (0.1-1.0 eq, depending on desired molecular weight) in anhydrous dioxane.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed flask in a preheated oil bath at 60-70 °C and stir for 12-24 hours.

-

To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with vigorous stirring.

-

Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Causality: The choice of AIBN as an initiator is due to its predictable decomposition kinetics at moderate temperatures, allowing for controlled polymerization.[1] Dioxane is selected as a solvent due to its ability to dissolve both the monomer and the resulting polymer. The precipitation into methanol, a non-solvent for the polymer, is a standard purification technique to remove unreacted monomer and initiator fragments.

Caption: Potential role of a Poly(BFPMA)-based material in an OLED device.

Application in Nanomaterial Functionalization

The hydroxyl group of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol allows for its direct grafting onto the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO, AuNPs). This surface modification can be used to alter the nanoparticles' dispersibility in organic solvents and to tune their surface electronic properties.

Protocol 5.1: Surface Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines a method for functionalizing gold nanoparticles, where the alcohol group can coordinate to the gold surface, although a more stable linkage is typically achieved by first converting the alcohol to a thiol. The presence of halogen atoms can facilitate unique intermolecular interactions, such as halogen bonding, which can be exploited in sensing applications. [8][9] Materials:

-

Colloidal gold nanoparticle solution

-

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol

-

Ethanol

Procedure:

-

Synthesize or procure a stable colloidal suspension of gold nanoparticles in water or ethanol.

-

Prepare a concentrated solution of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol in ethanol.

-

Add the ligand solution dropwise to the vigorously stirring AuNP suspension. The amount added will depend on the desired surface coverage.

-

Continue stirring the mixture at room temperature for 24 hours to allow for ligand exchange and surface functionalization.

-

Purify the functionalized AuNPs by repeated centrifugation and resuspension in fresh ethanol to remove excess unbound ligand.

-

Characterize the functionalized nanoparticles using UV-Vis Spectroscopy (to observe shifts in the surface plasmon resonance peak), TEM (for morphology), and XPS (to confirm the presence of Br and F on the surface).

Causality: The functionalization of nanoparticles aims to passivate their surface, preventing aggregation and improving their processability. [10]The introduction of specific organic ligands, like our target molecule, imparts new chemical properties to the nanoparticle surface. The bromo and fluoro groups can alter the surface's electronic character and introduce specific binding sites for target analytes in sensor applications. [8][10]

Conclusion

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol represents a versatile and highly promising molecular tool for the materials scientist. Its distinct functional domains—the polymerizable/graftable alcohol, the electronically-active fluorophenyl ring, and the synthetically adaptable bromine handle—provide multiple avenues for the creation of sophisticated materials. The protocols outlined herein provide a foundational framework for researchers to explore its use in developing next-generation polymers for optical and electronic devices, as well as for creating functionalized nanomaterials with tailored surface properties.

References

- Vertex AI Search.

- CD Bioparticles. Nanoparticle Surface Functionalization-Halogenated (-X)

- NextSDS. 3-(5-bromo-2-fluorophenyl)

- Sigma-Aldrich. 3-(5-Bromo-2-fluorophenyl)propionic acid AldrichCPR. Accessed March 30, 2026.

- SciELO.

- Chemistry & Chemical Technology. MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. Published February 24, 2025.

- MDPI. Fluorination of Terminal Groups Promoting Electron Transfer in Small Molecular Acceptors of Bulk Heterojunction Films. Published December 18, 2022.

- PubMed.

- Specific Polymers.

- ResearchGate. (PDF) Synthesis and Characterization of New Copolymer Based Cinnamyl Methacrylate Monomer: Determination of Monomer Reactivity Ratio and Statistical Sequence. Published July 17, 2015.

- ResearchGate.

- Journal of Materials Chemistry B. Photocrosslinkable starch cinnamyl ethers as bioinspired bio-based polymers. Published November 27, 2024.

- MDPI.

- ResearchGate. (PDF)

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. science.lpnu.ua [science.lpnu.ua]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Nanoparticle Surface Functionalization-Halogenated (-X) Modification - CD Bioparticles [cd-bioparticles.net]

Application Notes and Protocols for the Esterification of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol

Introduction

The functionalization of complex molecules is a cornerstone of modern drug discovery and materials science. 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is a substituted cinnamyl alcohol derivative, presenting a valuable scaffold for chemical elaboration. Its structure, featuring a primary allylic alcohol, a halogenated aromatic ring, and a double bond, offers multiple sites for modification but also introduces specific synthetic challenges. Esterification of the primary alcohol is a common and critical transformation, yielding derivatives with altered polarity, lipophilicity, and biological activity.

This guide provides an in-depth analysis and detailed protocols for several robust esterification methods applicable to this substrate. The choice of method is critical, as the allylic nature of the alcohol makes it susceptible to side reactions such as rearrangement or elimination under harsh conditions, particularly strong acidity. We will explore four distinct and widely adopted protocols, evaluating them on the principles of reaction mildness, efficiency, substrate compatibility, and operational simplicity. The protocols are designed to be self-validating, with explanations of the underlying mechanisms and troubleshooting guidance to ensure successful implementation by researchers in the field.

Strategic Selection of Esterification Protocols

The presence of the primary allylic alcohol in 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol dictates a preference for mild reaction conditions to preserve the integrity of the molecule. We will focus on methods that avoid strong, non-catalytic acids and high temperatures where possible. The selected protocols represent a range of activation strategies for the carboxylic acid partner.

-

Steglich Esterification: A gold-standard method for mild esterification, utilizing a carbodiimide to activate the carboxylic acid and a nucleophilic catalyst (DMAP) to facilitate acyl transfer. It is ideal for acid-sensitive substrates.[1][2][3]

-

Acyl Chloride Method: A highly reliable and often high-yielding two-step approach. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the alcohol in the presence of a mild base.[4][5][6]

-

Mitsunobu Reaction: A powerful redox-based coupling reaction that proceeds under neutral conditions, making it exceptionally suitable for sensitive alcohols where acid- or base-catalyzed side reactions are a concern.[7][8][9][10]

-

Fischer-Speier Esterification: The classic acid-catalyzed method. While economical and straightforward, it presents risks for an allylic alcohol. It is included here with specific recommendations for minimizing degradation and driving the equilibrium reaction to completion.[11][12][13]

Protocol 1: Steglich Esterification

Principle and Mechanistic Overview

The Steglich esterification is a mild condensation reaction that allows for the formation of esters from carboxylic acids and alcohols at room temperature.[1] The key reagent is a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more convenient water-soluble analogue, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] While this intermediate can react directly with the alcohol, the reaction is significantly accelerated by the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a superior acyl transfer agent, intercepting the O-acylisourea to form a reactive N-acylpyridinium salt, which is then rapidly attacked by the alcohol to yield the desired ester.[2] The driving force for the reaction is the formation of a stable urea byproduct (dicyclohexylurea, DCU, or the water-soluble equivalent from EDC).

Caption: Workflow for the Steglich Esterification.

Detailed Experimental Protocol

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.0 eq) and 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Initiation of Reaction: In a separate vial, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the main reaction flask at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol is a key indicator of reaction completion.

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove unreacted DMAP and EDC byproduct), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

If DCC was used instead of EDC, the DCU byproduct is largely insoluble in DCM and can be removed by filtration prior to the aqueous work-up.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure ester.

-

Protocol 2: Acyl Chloride Method

Principle and Mechanistic Overview

This method enhances the electrophilicity of the carboxylic acid by converting it into a highly reactive acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. The resulting acyl chloride is then reacted with the alcohol in a separate step. A non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the esterification step, preventing potential acid-catalyzed degradation of the product or starting material.[6][14] This two-step procedure is robust and generally provides high yields.

Caption: Two-step workflow for the Acyl Chloride esterification method.

Detailed Experimental Protocol

Step A: Formation of the Acyl Chloride

-

Setup: To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop) to anhydrous DCM or toluene.

-

Reagent Addition: Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO, CO₂, and HCl for oxalyl chloride; SO₂ and HCl for thionyl chloride) will be observed.

-

Isolation: Once the reaction is complete (cessation of gas evolution), remove the solvent and excess reagent under reduced pressure. It is crucial to ensure all volatile reagents are removed. The crude acyl chloride is often used immediately in the next step without further purification.

Step B: Esterification

-

Setup: In a separate flame-dried flask, dissolve 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol (1.0 eq) in anhydrous DCM and add triethylamine or pyridine (1.5 eq).

-

Acyl Chloride Addition: Cool the solution to 0 °C. Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the alcohol solution.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with water, 1 M HCl (if using triethylamine) or 1 M CuSO₄ (if using pyridine), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Protocol 3: Mitsunobu Reaction

Principle and Mechanistic Overview

The Mitsunobu reaction is a unique dehydrative coupling of a primary or secondary alcohol with a nucleophile that has a pKa of approximately 13 or less, such as a carboxylic acid.[9] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The PPh₃ and DEAD first react to form a phosphonium salt. The alcohol then adds to this species, forming an oxyphosphonium salt, which is a superb leaving group. The deprotonated carboxylic acid (carboxylate) then acts as the nucleophile, displacing the activated oxygen via an Sₙ2 mechanism to form the ester.[10] The reaction proceeds under neutral conditions and is particularly valuable for its reliability and mildness.

Caption: Key intermediates in the Mitsunobu Reaction pathway.

Detailed Experimental Protocol

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (to a concentration of ~0.2 M).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change (often to a milky white or pale yellow) and slight exotherm may be observed.

-

Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction by TLC for the consumption of the alcohol.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The major byproducts are triphenylphosphine oxide (Ph₃P=O) and the diisopropyl hydrazinedicarboxylate. Purification can be challenging.

-

Direct purification by flash column chromatography is often effective. A non-polar solvent wash (e.g., with ether or hexanes) can sometimes precipitate the Ph₃P=O before chromatography.

-

Elute the column carefully to separate the desired ester from the byproducts.

-

Protocol 4: Fischer-Speier Esterification

Principle and Mechanistic Overview